
Emtricitabine 5-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Emtricitabine.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.
Properties
Molecular Formula |
C8H10FN3O6S2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |
InChI Key |
NZZPINZJXRRJIU-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


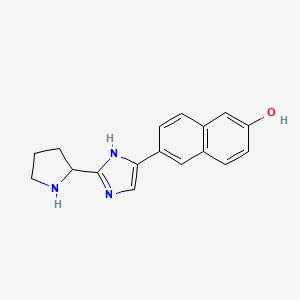
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
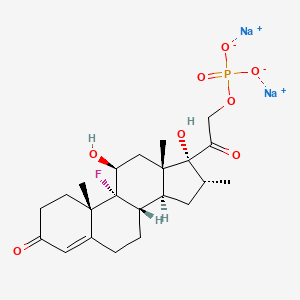
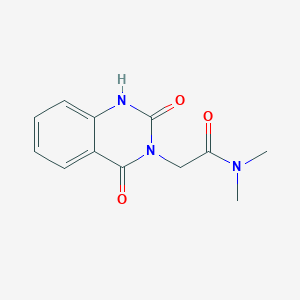
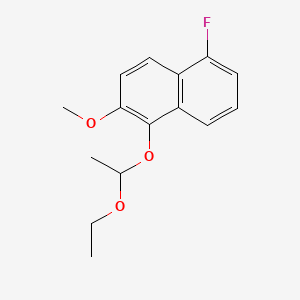
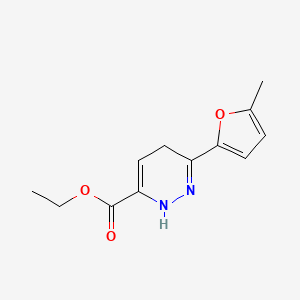


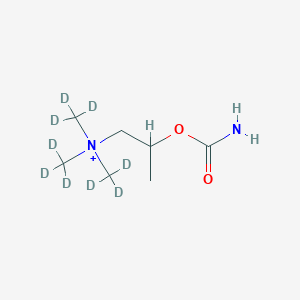
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
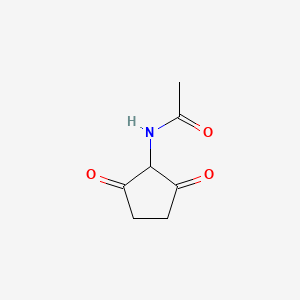


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
